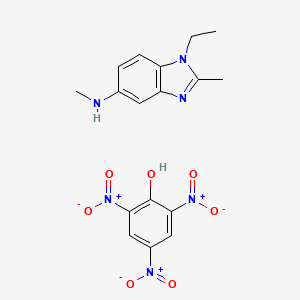
ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate (ETPP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. ETPP is a member of the hydrazone family, which is a class of compounds that possess a nitrogen-nitrogen double bond (-N=N-) and have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is complex and varies depending on the biological system being studied. In cancer cells, this compound induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase enzymes. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate is its ease of synthesis, which makes it an attractive option for the preparation of novel compounds. This compound also exhibits a wide range of pharmacological properties, which makes it a versatile compound for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the research on ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate. One area of research that holds promise is the development of this compound-based anticancer drugs. Several studies have shown that this compound exhibits potent anticancer activity, and further research is needed to develop this compound-based drugs that can be used in the clinic. Another area of research that holds promise is the development of this compound-based drugs for the treatment of Alzheimer's disease. This compound has been shown to improve cognitive function in Alzheimer's patients, and further research is needed to develop this compound-based drugs that can be used in the clinic. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas.
合成法
The synthesis of ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate involves the reaction between ethyl 3,3,3-trifluoropyruvate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes a condensation reaction to yield this compound. The synthesis method is relatively simple and can be performed under mild conditions, which makes it an attractive option for the preparation of this compound.
科学的研究の応用
Ethyl 3,3,3-trifluoro-2-(phenylhydrazono)propanoate has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is its anticancer activity. Several studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research where this compound has shown promise is in the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which may improve cognitive function in Alzheimer's patients.
特性
IUPAC Name |
ethyl (2Z)-3,3,3-trifluoro-2-(phenylhydrazinylidene)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-2-18-10(17)9(11(12,13)14)16-15-8-6-4-3-5-7-8/h3-7,15H,2H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRWAOUHDDCAQM-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)

![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)
![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)
![2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B6122912.png)
![4-isopropyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122921.png)
![1-(2-chlorophenoxy)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B6122922.png)
![1-(2-methoxy-4-{[(2-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6122929.png)

![2-(2-methoxyethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6122944.png)

![7-(3-phenylpropyl)-2-(4-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122971.png)
![N-(2-methylphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6122977.png)